molecular formula C8H9NO2 B1402936 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol CAS No. 1383788-36-0

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol

Cat. No. B1402936
M. Wt: 151.16 g/mol
InChI Key: DRTHOGZBINQWFL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C8H9NO2 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol were not found, there are related compounds that have been synthesized. For instance, an enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo pyrano quinolines from modified MBH carbonates and pyrazolones via a chiral phosphine-mediated alkylation/annulation sequence has been realized .


Molecular Structure Analysis

The molecular weight of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is 151.16 . The SMILES string representation of its structure is Oc1cnc2OCCCc2c1 .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol is a solid substance . Its empirical formula is C8H9NO2 , and its molecular weight is 151.16 .

Scientific Research Applications

Synthesis and Medicinal Applications

The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Studies have shown that scaffolds like 5H-pyrano[2,3-d]pyrimidine have significant applicability due to their bioactive potential. The synthesis of substituted pyranopyrimidinones and thiones via one-pot multicomponent reactions using hybrid catalysts (such as organocatalysts, metal catalysts, and nanocatalysts) demonstrates the versatility of these compounds in developing lead molecules for medicinal chemistry (Parmar, Vala, & Patel, 2023).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been highlighted for their versatility in interacting with kinases, serving as a scaffold for kinase inhibition. These compounds have shown efficacy across a broad range of kinase targets, underlining their importance in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).

Building Blocks in Organic Synthesis

3,4-Dihydro-2(1H)-pyridones and their derivatives are highlighted for their importance as synthetic precursors to a variety of biologically active compounds. Their roles in the synthesis of vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal agents showcase the heterocycle's potential in medicinal chemistry (Chalán-Gualán et al., 2022).

Catalysis and Drug Development

The heterocyclic N-oxide motif, derived from similar heterocycles, has been employed in advanced chemistry and drug development due to its versatility as synthetic intermediates and its biological significance. These compounds have found use in forming metal complexes, designing catalysts, and in medicinal applications with potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Safety And Hazards

While specific safety and hazard information for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol was not found, it’s important to handle all chemical substances with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-4-6-2-1-3-11-8(6)9-5-7/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTHOGZBINQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266265
Record name 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol

CAS RN

1383788-36-0
Record name 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2,3-b]pyridin-6-ol, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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